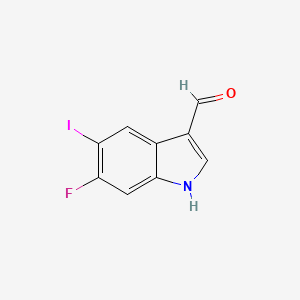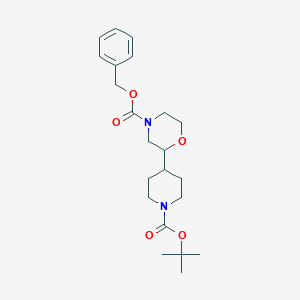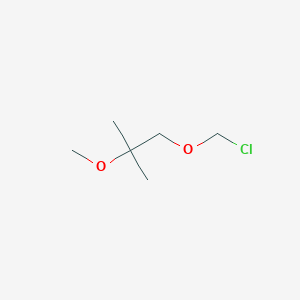
1-(Chloromethoxy)-2-methoxy-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-2-methoxy-2-methylpropane is an organic compound characterized by the presence of both ether and chloroalkyl functionalities
Preparation Methods
The synthesis of 1-(Chloromethoxy)-2-methoxy-2-methylpropane typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst . This method yields a high-purity product and is favored for its efficiency and simplicity. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
1-(Chloromethoxy)-2-methoxy-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different ether derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium methoxide or potassium tert-butoxide, and reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: Substitution reactions typically yield various ether derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(Chloromethoxy)-2-methoxy-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ether bonds.
Biology and Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism by which 1-(Chloromethoxy)-2-methoxy-2-methylpropane exerts its effects is primarily through its reactivity as an alkylating agent. The chloro group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules.
Comparison with Similar Compounds
1-(Chloromethoxy)-2-methoxy-2-methylpropane can be compared to other similar compounds, such as:
Chloromethyl Methyl Ether: Both compounds contain a chloroalkyl group, but chloromethyl methyl ether is simpler in structure and often used for introducing methoxymethyl protecting groups.
2-Methoxyethoxymethyl Chloride: This compound is used as an OH-protecting reagent and has applications in peptide synthesis.
1-(Chloromethoxy)-2-methylpropane: Similar in structure but lacks the additional methoxy group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Properties
Molecular Formula |
C6H13ClO2 |
|---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-methoxy-2-methylpropane |
InChI |
InChI=1S/C6H13ClO2/c1-6(2,8-3)4-9-5-7/h4-5H2,1-3H3 |
InChI Key |
WUGZZNTWTJSORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


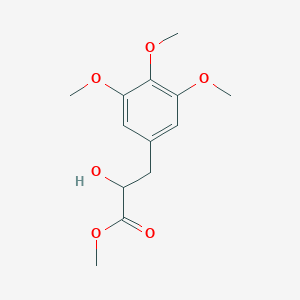
![2-Amino-9-chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B15335754.png)
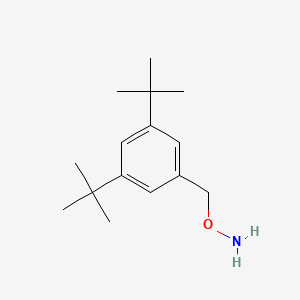
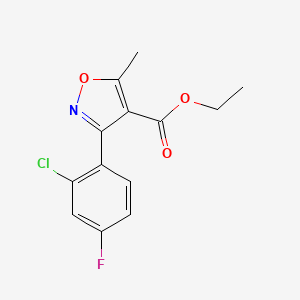
![(S)-2-[(S)-2-(Cbz-amino)-3-(3-indolyl)propanamido]-3-(3-indolyl)propanoic Acid](/img/structure/B15335769.png)
![4-Bromo-10-chloro-7H-benzo[c]carbazole](/img/structure/B15335773.png)
![N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide](/img/structure/B15335783.png)
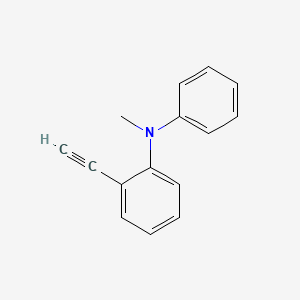
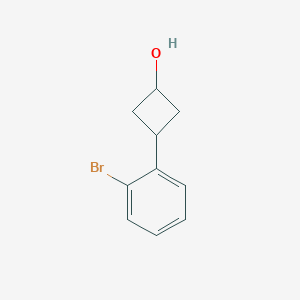
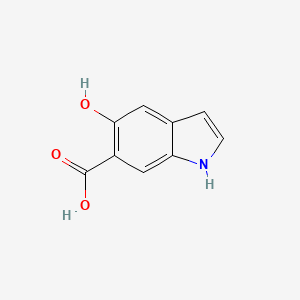
![8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B15335806.png)
![3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15335810.png)
